N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
CAS No.: 872994-66-6
Cat. No.: VC6585636
Molecular Formula: C26H28N6O2S
Molecular Weight: 488.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872994-66-6 |
|---|---|
| Molecular Formula | C26H28N6O2S |
| Molecular Weight | 488.61 |
| IUPAC Name | 4-methyl-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C26H28N6O2S/c1-16-5-7-20(8-6-16)26(34)27-12-11-22-30-29-21-9-10-24(31-32(21)22)35-15-23(33)28-25-18(3)13-17(2)14-19(25)4/h5-10,13-14H,11-12,15H2,1-4H3,(H,27,34)(H,28,33) |
| Standard InChI Key | VTKUYJRPQDGNSR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4C)C)C |
Introduction
N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound with significant potential in scientific research, particularly in the fields of oncology and vascular biology. This compound is characterized by its CAS number 872993-82-3 and a molecular formula of C26H28N6O2S, with a molecular weight of approximately 488.61 g/mol.
Synthesis
The synthesis of N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally require precise control over reaction conditions such as temperature and solvent choice to optimize yields and purity.
Biological Activity
This compound exhibits inhibitory effects on cell proliferation, making it a potential candidate for applications in cancer research. It is believed to interact with specific cellular pathways involved in tumor growth and angiogenesis, inducing apoptosis in certain cancer cell lines by modulating signaling pathways related to cell survival and division.
Chemical Reactivity
The compound exhibits typical reactivity patterns of amides and thioethers. Potential reactions include nucleophilic substitution and addition reactions, which are crucial for its chemical transformations and biological interactions.
Research Applications
N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has shown promise in scientific research, particularly in the development of novel therapeutic strategies targeting cancer and vascular diseases. Its unique structural features make it an attractive candidate for further investigation into its biological activities and potential therapeutic applications.
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